6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine
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Overview
Description
6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metalation reaction, where a trifluoromethyl group is introduced via a trifluoromethylating agent . Another approach involves the condensation of a trifluoromethyl pyridine building block with other reagents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[4,5-c]pyridine core.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted imidazo[4,5-c]pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Fluorinated Quinolines: Compounds with fluorine atoms attached to quinoline rings, known for their biological activities.
Uniqueness
6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine is unique due to its specific structure, which combines the properties of both the imidazo[4,5-c]pyridine core and the trifluoromethyl group. This combination results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOPILMNPKKKJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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